molecular formula C10H8ClFO2 B14916214 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

Katalognummer: B14916214
Molekulargewicht: 214.62 g/mol
InChI-Schlüssel: RLRLIZSRDKRKAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene is an organic compound with a unique structure characterized by the presence of chloro, ethynyl, fluoro, and dimethoxy functional groups attached to a benzene ring. This compound is a colorless to pale yellow crystalline solid and exhibits distinct chemical properties due to its functional groups .

Vorbereitungsmethoden

The synthesis of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene typically involves a multi-step process. One common method is through a substitution reaction where 1,5-dimethoxybenzene is reacted with an ethynyl compound. Subsequently, chlorine and fluorine are introduced into the reaction system under appropriate conditions, often requiring specific catalysts . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its unique structure allows it to be used in studies involving molecular interactions and biological pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The presence of multiple functional groups allows it to participate in various chemical pathways, influencing the behavior of other molecules in its vicinity. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene include other benzene derivatives with different substituents. For example:

Eigenschaften

Molekularformel

C10H8ClFO2

Molekulargewicht

214.62 g/mol

IUPAC-Name

2-chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene

InChI

InChI=1S/C10H8ClFO2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3

InChI-Schlüssel

RLRLIZSRDKRKAS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1F)C#C)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.